molecular formula C40H52O17 B1239162 3-O-Acetyl-2-O-(3-O-Acetyl-6-Deoxy-Beta-D-Glucopyranosyl)-6-Deoxy-1-O-{[(2r,2's,3a'r,4''s,5''r,6's,7a's)-5''-Methyl-4''-{[(2e)-3-Phenylprop-2-Enoyl]oxy}decahydrodispiro[oxirane-2,3'-[1]benzofuran-2',2''-Pyran]-6'-Yl]carbonyl}-Beta-D-Glucopyranose

3-O-Acetyl-2-O-(3-O-Acetyl-6-Deoxy-Beta-D-Glucopyranosyl)-6-Deoxy-1-O-{[(2r,2's,3a'r,4''s,5''r,6's,7a's)-5''-Methyl-4''-{[(2e)-3-Phenylprop-2-Enoyl]oxy}decahydrodispiro[oxirane-2,3'-[1]benzofuran-2',2''-Pyran]-6'-Yl]carbonyl}-Beta-D-Glucopyranose

Cat. No. B1239162
M. Wt: 804.8 g/mol
InChI Key: VOTNXJVGRXZYOA-XFJWYURVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Acetyl-2-O-(3-O-Acetyl-6-Deoxy-Beta-D-Glucopyranosyl)-6-Deoxy-1-O-{[(2r,2's,3a'r,4''s,5''r,6's,7a's)-5''-Methyl-4''-{[(2e)-3-Phenylprop-2-Enoyl]oxy}decahydrodispiro[oxirane-2,3'-[1]benzofuran-2',2''-Pyran]-6'-Yl]carbonyl}-Beta-D-Glucopyranose is a natural product found in Phyllanthus acuminatus with data available.

Scientific Research Applications

Synthesis and Chemical Modification

  • A key aspect of research involving this complex molecule focuses on its synthesis and chemical modification. For example, the synthesis of 2-Acetamido-4-O-(2-acetamido-3, 4, 6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-1, 3, 6-tri-O-acetyl-2-deoxy-α-D-glucopyranose demonstrates intricate steps in chemical modification and synthesis of complex carbohydrates, which is essential for understanding the chemical properties and potential applications of such molecules (Oguri & Tejima, 1980).

Glycosylation Studies

  • Glycosylation, a critical biochemical process, is another area of study. Research on synthesizing various glycosides and derivatives contributes to our understanding of carbohydrate chemistry and biological interactions. For instance, studies on the synthesis of heparin fragments and related oligosaccharides are vital for understanding complex carbohydrate structures and their biological functions (Jacquinet et al., 1984).

properties

Product Name

3-O-Acetyl-2-O-(3-O-Acetyl-6-Deoxy-Beta-D-Glucopyranosyl)-6-Deoxy-1-O-{[(2r,2's,3a'r,4''s,5''r,6's,7a's)-5''-Methyl-4''-{[(2e)-3-Phenylprop-2-Enoyl]oxy}decahydrodispiro[oxirane-2,3'-[1]benzofuran-2',2''-Pyran]-6'-Yl]carbonyl}-Beta-D-Glucopyranose

Molecular Formula

C40H52O17

Molecular Weight

804.8 g/mol

InChI

InChI=1S/C40H52O17/c1-19-17-48-40(16-28(19)54-29(43)14-11-24-9-7-6-8-10-24)39(18-49-39)26-13-12-25(15-27(26)57-40)36(47)56-38-35(34(53-23(5)42)31(45)21(3)51-38)55-37-32(46)33(52-22(4)41)30(44)20(2)50-37/h6-11,14,19-21,25-28,30-35,37-38,44-46H,12-13,15-18H2,1-5H3/b14-11+/t19-,20-,21-,25+,26-,27+,28+,30-,31-,32-,33+,34+,35-,37+,38+,39+,40+/m1/s1

InChI Key

VOTNXJVGRXZYOA-XFJWYURVSA-N

Isomeric SMILES

C[C@@H]1CO[C@]2(C[C@@H]1OC(=O)/C=C/C3=CC=CC=C3)[C@]4(CO4)[C@@H]5CC[C@@H](C[C@@H]5O2)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C)O)OC(=O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C)O)OC(=O)C)O

SMILES

CC1COC2(CC1OC(=O)C=CC3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)C)O)OC(=O)C)OC7C(C(C(C(O7)C)O)OC(=O)C)O

Canonical SMILES

CC1COC2(CC1OC(=O)C=CC3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)C)O)OC(=O)C)OC7C(C(C(C(O7)C)O)OC(=O)C)O

shelf_life

Bulk: The bulk compound is stable for at least four weeks at room temperature and 45 °C (HPLC). Solution: The room temperature stability in 10% aqueous ethanol (1 mg/mL) shows t 90 to be 1.5 hours and t 50 to be 19 hours (HPLC).

solubility

H2O < 0.1 (mg/mL)
C2H5OH > 100 (mg/mL)
CHC13 > 100 (mg/mL)
DMSO > 100 (mg/mL)
CH3OH > 100 (mg/mL)
CH2Cl2 > 100 (mg/mL)

synonyms

phyllanthoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-O-Acetyl-2-O-(3-O-Acetyl-6-Deoxy-Beta-D-Glucopyranosyl)-6-Deoxy-1-O-{[(2r,2's,3a'r,4''s,5''r,6's,7a's)-5''-Methyl-4''-{[(2e)-3-Phenylprop-2-Enoyl]oxy}decahydrodispiro[oxirane-2,3'-[1]benzofuran-2',2''-Pyran]-6'-Yl]carbonyl}-Beta-D-Glucopyranose
Reactant of Route 2
3-O-Acetyl-2-O-(3-O-Acetyl-6-Deoxy-Beta-D-Glucopyranosyl)-6-Deoxy-1-O-{[(2r,2's,3a'r,4''s,5''r,6's,7a's)-5''-Methyl-4''-{[(2e)-3-Phenylprop-2-Enoyl]oxy}decahydrodispiro[oxirane-2,3'-[1]benzofuran-2',2''-Pyran]-6'-Yl]carbonyl}-Beta-D-Glucopyranose
Reactant of Route 3
3-O-Acetyl-2-O-(3-O-Acetyl-6-Deoxy-Beta-D-Glucopyranosyl)-6-Deoxy-1-O-{[(2r,2's,3a'r,4''s,5''r,6's,7a's)-5''-Methyl-4''-{[(2e)-3-Phenylprop-2-Enoyl]oxy}decahydrodispiro[oxirane-2,3'-[1]benzofuran-2',2''-Pyran]-6'-Yl]carbonyl}-Beta-D-Glucopyranose
Reactant of Route 4
3-O-Acetyl-2-O-(3-O-Acetyl-6-Deoxy-Beta-D-Glucopyranosyl)-6-Deoxy-1-O-{[(2r,2's,3a'r,4''s,5''r,6's,7a's)-5''-Methyl-4''-{[(2e)-3-Phenylprop-2-Enoyl]oxy}decahydrodispiro[oxirane-2,3'-[1]benzofuran-2',2''-Pyran]-6'-Yl]carbonyl}-Beta-D-Glucopyranose
Reactant of Route 5
3-O-Acetyl-2-O-(3-O-Acetyl-6-Deoxy-Beta-D-Glucopyranosyl)-6-Deoxy-1-O-{[(2r,2's,3a'r,4''s,5''r,6's,7a's)-5''-Methyl-4''-{[(2e)-3-Phenylprop-2-Enoyl]oxy}decahydrodispiro[oxirane-2,3'-[1]benzofuran-2',2''-Pyran]-6'-Yl]carbonyl}-Beta-D-Glucopyranose
Reactant of Route 6
3-O-Acetyl-2-O-(3-O-Acetyl-6-Deoxy-Beta-D-Glucopyranosyl)-6-Deoxy-1-O-{[(2r,2's,3a'r,4''s,5''r,6's,7a's)-5''-Methyl-4''-{[(2e)-3-Phenylprop-2-Enoyl]oxy}decahydrodispiro[oxirane-2,3'-[1]benzofuran-2',2''-Pyran]-6'-Yl]carbonyl}-Beta-D-Glucopyranose

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